3-Benzyloxy-5-fluorobenzaldehyde
Overview
Description
3-Benzyloxy-5-fluorobenzaldehyde: is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group at the 3-position and a fluorine atom at the 5-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-fluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Benzyloxy Substitution: The benzyloxy group is introduced at the 3-position of the benzaldehyde ring through a nucleophilic substitution reaction.
Fluorination: The fluorine atom is introduced at the 5-position using a fluorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-benzyloxy-5-fluorobenzoic acid.
Reduction: Formation of 3-benzyloxy-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxy-5-fluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The benzyloxy and fluorine groups influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
3-Benzyloxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluorobenzaldehyde: Lacks the benzyloxy group, affecting its chemical properties and uses.
3-Benzyloxy-4-fluorobenzaldehyde: Similar structure but with the fluorine atom at the 4-position, leading to different chemical behavior
Uniqueness: 3-Benzyloxy-5-fluorobenzaldehyde is unique due to the specific positioning of the benzyloxy and fluorine groups, which confer distinct chemical and physical properties. This makes it valuable for targeted synthetic applications and research studies .
Properties
IUPAC Name |
3-fluoro-5-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACNSTDSYXVAEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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